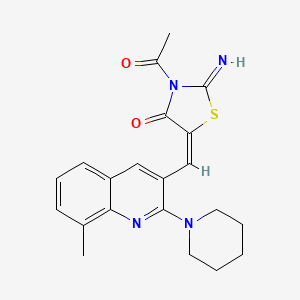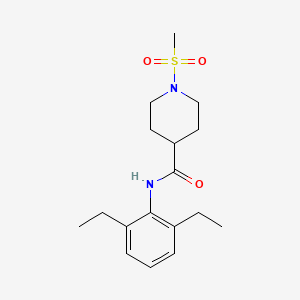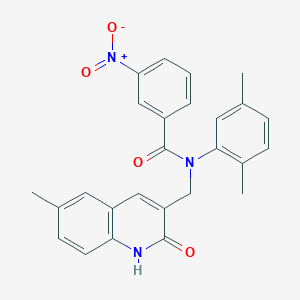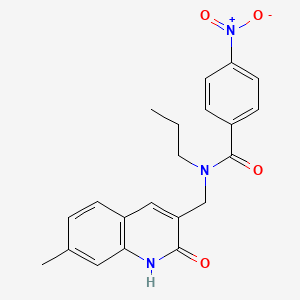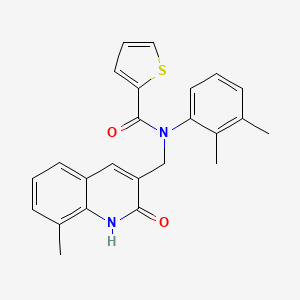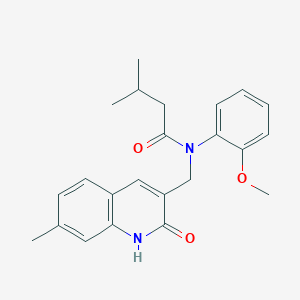![molecular formula C23H28N2O4S B7697800 2-[N-(2-phenylethyl)methanesulfonamido]-N-propylacetamide](/img/structure/B7697800.png)
2-[N-(2-phenylethyl)methanesulfonamido]-N-propylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[N-(2-phenylethyl)methanesulfonamido]-N-propylacetamide, also known as PEPAM, is a compound that has been extensively studied in scientific research. It is a member of the sulfonamide class of compounds and has been found to have a range of biochemical and physiological effects.
Wirkmechanismus
2-[N-(2-phenylethyl)methanesulfonamido]-N-propylacetamide acts as a positive allosteric modulator of the GABA-A receptor, enhancing the effect of GABA on the receptor and increasing its activity. This leads to an increase in inhibitory neurotransmission in the brain, resulting in sedative and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including sedation, anxiolysis, anticonvulsant activity, and muscle relaxation. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-[N-(2-phenylethyl)methanesulfonamido]-N-propylacetamide is a useful tool for studying the function of GABA receptors in the brain, and its specific binding to the GABA-A receptor makes it a valuable tool for investigating the molecular mechanisms underlying sedative and anxiolytic effects. However, its effects on other neurotransmitter systems and its potential for off-target effects must be carefully considered.
Zukünftige Richtungen
There are many potential future directions for research involving 2-[N-(2-phenylethyl)methanesulfonamido]-N-propylacetamide. One area of interest is the development of new drugs that target the GABA-A receptor and have improved efficacy and fewer side effects. Another area of interest is the use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the molecular mechanisms underlying the effects of this compound on the GABA-A receptor and its potential for off-target effects.
Synthesemethoden
2-[N-(2-phenylethyl)methanesulfonamido]-N-propylacetamide can be synthesized through a multistep process involving the reaction of propylamine, acetone, and 2-phenylethylamine with methanesulfonyl chloride. The resulting compound can then be purified through a variety of methods, including column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[N-(2-phenylethyl)methanesulfonamido]-N-propylacetamide has been used extensively in scientific research as a tool to study the function of GABA receptors in the brain. It has been found to bind specifically to the GABA-A receptor, which is the primary target for many anxiolytic and sedative drugs.
Eigenschaften
IUPAC Name |
3-(benzylsulfamoyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S/c1-29-21-13-12-20(23(26)24-15-14-18-8-4-2-5-9-18)16-22(21)30(27,28)25-17-19-10-6-3-7-11-19/h3,6-8,10-13,16,25H,2,4-5,9,14-15,17H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIYCONBZQQAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=CCCCC2)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



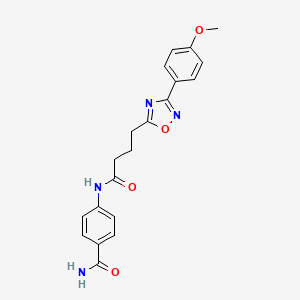

![N-(2-methylpropyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7697750.png)

